racemic-Tasocitinib

Catalog No.
S3615213
CAS No.
344418-92-4
M.F
C16H20N6O
M. Wt
312.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
racemic-Tasocitinib

CAS Number

344418-92-4

Product Name

racemic-Tasocitinib

IUPAC Name

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)

InChI Key

UJLAWZDWDVHWOW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

CP 690,550, CP 690550, CP-690,550, CP-690550, CP690550, tasocitinib, tofacitinib, tofacitinib citrate, Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

The exact mass of the compound 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Scientific Databases

    Chemical databases like PubChem () can provide general information about the molecule, including its structure and identifiers.

  • Patent Search

    Patent databases might disclose research applications if the molecule is part of a patented invention ().

  • Scientific Literature Search

    Scientific literature databases may contain research articles mentioning the molecule. These databases are typically accessed through academic institutions or subscriptions.

Racemic-Tasocitinib, chemically known as (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinepropanenitrile, is a member of the Janus kinase inhibitor class. This compound is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. As a Janus kinase inhibitor, it functions by interfering with the signaling pathways that govern immune responses, thereby reducing inflammation and other symptoms associated with these conditions .

  • Formation of Intermediates: The initial steps typically include the reaction of cyclopentanecarbaldehyde with malonic acid and hydrazine to form N-substituted pyrazole derivatives. This is followed by the use of reagents like Vilsmeier reagent to generate aldehyde products from deazapurine derivatives .
  • Resolution of Racemic Mixtures: The racemic mixture can be resolved using di-p-toluoyl-L-tartaric acid to isolate the desired enantiomer. Chromatographic methods employing chiral stationary phases are also effective for this purpose .
  • Final Coupling Reactions: The final stages involve coupling reactions, such as Mitsunobu reactions and amidation processes, which yield the active pharmaceutical ingredient from various intermediates .

Racemic-Tasocitinib exhibits potent biological activity as a Janus kinase inhibitor. It selectively inhibits the activity of Janus kinases 1 and 3, which play crucial roles in the signaling pathways for various cytokines involved in immune responses. This inhibition leads to a reduction in inflammatory processes and has been shown to improve clinical outcomes in patients with autoimmune diseases .

The synthesis of racemic-Tasocitinib can be approached through several methods:

  • Chiral Resolution: The racemic mixture can be resolved into its individual enantiomers using chiral resolving agents such as di-p-toluoyl-L-tartaric acid or through chromatographic techniques .
  • Dynamic Kinetic Resolution: Recent advancements have introduced dynamic kinetic resolution techniques that allow for more efficient asymmetric synthesis of key intermediates required for Tasocitinib production .
  • Traditional Synthetic Routes: Traditional synthetic routes involve multiple steps including protection-deprotection strategies and coupling reactions that are well-established in organic synthesis methodologies .

Racemic-Tasocitinib is primarily used in clinical settings for:

  • Treatment of Rheumatoid Arthritis: It helps alleviate symptoms and improve quality of life for patients suffering from this chronic inflammatory disorder.
  • Psoriatic Arthritis Management: It is effective in reducing joint pain and skin lesions associated with psoriatic arthritis.
  • Ulcerative Colitis Therapy: The compound has shown promise in managing symptoms related to this inflammatory bowel disease .

Studies on racemic-Tasocitinib have indicated potential interactions with other medications due to its metabolic pathways involving cytochrome P450 enzymes. These interactions can influence the pharmacokinetics of co-administered drugs, necessitating careful monitoring and dose adjustments during concurrent therapies .

Racemic-Tasocitinib belongs to a class of compounds known as Janus kinase inhibitors. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
TofacitinibJanus kinase inhibitorFirst-in-class drug approved for rheumatoid arthritis
BaricitinibJanus kinase inhibitorDual inhibition (JAK1 and JAK2), approved for atopic dermatitis
UpadacitinibJanus kinase inhibitorSelective JAK1 inhibition, used for rheumatoid arthritis
FilgotinibJanus kinase inhibitorHighly selective for JAK1, minimal off-target effects

Racemic-Tasocitinib's unique structural features and its specific inhibition profile set it apart from these other compounds within the same therapeutic class, particularly in terms of its efficacy and side effect profile in treating autoimmune conditions .

XLogP3

1.5

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Dates

Last modified: 08-20-2023

Explore Compound Types